2,2',5-Trichlorobiphenyl

Toxicokinetics Metabolism Excretion

Researchers requiring defensible PCB quantification face compliance risks from uncertified standards. 2,2',5-Trichlorobiphenyl (PCB 18, CAS 37680-65-2) is an ISO 17034 certified reference material ensuring traceable results for GC-MS analysis per GB/T 32887-2016. • Rapid excretion (8-18% in urine/10 h; t₁/₂ 37.5-49.2 h) vs. tetra-chlorinated PCBs - ideal for short-term toxicokinetic studies. • Well-defined retention time & mass spectrum for reliable method validation. • ≥98% purity; supplied with certificate of analysis.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 37680-65-2
Cat. No. B1201122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',5-Trichlorobiphenyl
CAS37680-65-2
Synonyms2,2',5-TBP
2,2',5-trichloro-1,1'-biphenyl
2,2',5-trichlorobiphenyl
2,5,2'-trichlorobiphenyl
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H
InChIKeyDCMURXAZTZQAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.55e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2',5-Trichlorobiphenyl (PCB 18) CAS 37680-65-2: Certified Reference Standard and Persistent Organic Pollutant Congener


2,2',5-Trichlorobiphenyl (PCB 18, CAS 37680-65-2) is a tri-ortho-substituted polychlorinated biphenyl (PCB) congener [1]. As one of 209 PCB congeners, it belongs to a class of synthetic organic compounds characterized by two linked benzene rings with chlorine substitution [2]. PCB 18 is a persistent organic pollutant found in environmental samples [3] and is commonly utilized as a certified reference material in analytical chemistry for environmental monitoring and toxicological research . This compound is rapidly metabolized and excreted in biological systems compared to higher-chlorinated PCB congeners [4], a property that significantly differentiates it for scientific and industrial applications.

Critical Importance of Congener-Specific Selection: Why 2,2',5-Trichlorobiphenyl (PCB 18) Cannot Be Interchanged with Other PCBs


PCB congeners cannot be substituted generically due to profound differences in toxicokinetics, metabolic fate, and biological activity that are dictated by chlorine substitution pattern [1]. For example, the ortho-chlorination pattern of PCB 18 (2,2',5-trichlorobiphenyl) directly influences its metabolic rate and excretion profile, leading to dramatically lower tissue retention and shorter half-life compared to tetra- and higher-chlorinated analogs [2]. In analytical chemistry, substitution with an uncertified or non-specific congener standard would invalidate quantitative analysis and compromise regulatory compliance [3]. The following quantitative evidence demonstrates precisely why 2,2',5-Trichlorobiphenyl (PCB 18) must be selected as a distinct entity rather than a generic PCB or alternative congener.

Quantitative Evidence Guide for 2,2',5-Trichlorobiphenyl (PCB 18): Verifiable Differentiation from Closest Analogs and Alternatives


Rapid Urinary Excretion of 2,2',5-Trichlorobiphenyl (PCB 18) vs. Tetrachlorobiphenyls (PCB 47 and PCB 77) in a Mammalian Model

In a direct head-to-head comparison, 2,2',5-trichlorobiphenyl (PCB 18) demonstrated markedly faster excretion than the tetra-chlorinated congeners PCB 47 and PCB 77 [1]. Within the first 10 hours after intravenous administration to prepubertal Sprague-Dawley rats, 8–18% of the administered PCB 18 dose was excreted in urine [1]. In contrast, only 0.6–0.8% of PCB 47 and 0.3–0.8% of PCB 77 were excreted over the same period [1].

Toxicokinetics Metabolism Excretion

Distinct Mutagenic Profile of 2,2',5-Trichlorobiphenyl (PCB 18) in Human CYP2E1-Expressing Cells

In a comparative structure-activity relationship study, 2,2',5-trichlorobiphenyl (PCB 18) was shown to induce micronuclei and gene mutations in V79-hCYP2E1-hSULT1A1 cells at potencies slightly higher than 2,6-dichlorobiphenyl, but an order of magnitude lower than 2,3,3′- and 2,3,4′-trichlorobiphenyls [1]. This establishes its position on the mutagenicity spectrum and distinguishes it from other tri- and tetra-chlorobiphenyls with varying ortho-chlorination [1].

Mutagenicity Genotoxicity CYP2E1

Certified Reference Material: ISO 17034-Compliant 2,2',5-Trichlorobiphenyl (PCB 18) Analytical Standard with Traceable Purity

2,2',5-Trichlorobiphenyl (PCB 18) is available as an ISO 17034 and ISO/IEC 17025 certified reference material (CRM) [1]. This certification guarantees a high degree of metrological traceability and a defined uncertainty (e.g., ±3% relative expanded uncertainty, k=2 for a 100 μg/mL solution) [1]. Generic, uncertified PCB standards or alternative congeners lack this level of quality assurance and traceability, which is essential for regulatory compliance (e.g., GB/T 32887-2016) and method validation [2].

Analytical Chemistry Reference Material Quality Control

Elimination Half-Life of 2,2',5-Trichlorobiphenyl (PCB 18) vs. Tetrachlorobiphenyls (PCB 47 and PCB 77) in a Mammalian Model

In the same direct head-to-head comparison, the elimination half-life of 2,2',5-trichlorobiphenyl (PCB 18) was determined to be 37.5–49.2 hours in prepubertal rats [1]. This is dramatically shorter than the half-lives of the tetra-chlorinated comparators PCB 47 (351–672 hours) and PCB 77 (152–186 hours) [1].

Toxicokinetics Half-Life Persistence

High Bioaccumulation Potential of 2,2',5-Trichlorobiphenyl (PCB 18) Quantified by BCF in Rainbow Trout

The bioaccumulation potential of 2,2',5-trichlorobiphenyl (PCB 18) is quantified by a laboratory bioconcentration factor (BCF) of 81,000 in rainbow trout (Oncorhynchus mykiss) [1]. This value, while indicating significant accumulation, can be compared to other PCB congeners to understand relative risk. For context, a field BAF of 590,000 was reported in Lake Ontario [1]. This quantifiable bioaccumulation potential is a key differentiator for environmental monitoring and modeling.

Bioaccumulation Environmental Fate Aquatic Toxicology

Rapid Metabolic Rate of 2,2',5-Trichlorobiphenyl (PCB 18) Compared to Higher Chlorinated Congeners

2,2',5-Trichlorobiphenyl (PCB 18) is rapidly metabolized to more polar products by sheep liver microsomes, rats, and house flies [1]. This is in stark contrast to slower metabolized congeners, where greater amounts of mono-hydroxylated metabolites are detected [1]. This rapid metabolism is a key factor in its low bioaccumulation and short half-life.

Metabolism Biotransformation Enzyme Induction

Optimal Research and Industrial Application Scenarios for 2,2',5-Trichlorobiphenyl (PCB 18) CAS 37680-65-2


Analytical Reference Standard for Environmental Monitoring and Regulatory Compliance

2,2',5-Trichlorobiphenyl (PCB 18) is a critical component of certified reference material (CRM) mixes used for the quantification of PCBs in environmental samples (water, soil, sediment) and food products . Its ISO 17034 certification [1] ensures traceable and defensible analytical results required for compliance with regulations such as GB/T 32887-2016 [2] and international standards. Using this specific certified congener guarantees accurate identification and quantification, which generic or uncertified standards cannot provide.

Control Compound for Toxicokinetic and Metabolism Studies Requiring Rapid Clearance

Due to its rapid excretion (8–18% in urine within 10 hours) and short elimination half-life (37.5–49.2 hours) compared to tetra-chlorinated PCBs [3], 2,2',5-Trichlorobiphenyl (PCB 18) serves as an ideal low-persistence control or reference compound. It is particularly valuable in studies designed to understand the mechanisms of rapid metabolism, the role of ortho-chlorination in clearance, and the short-term toxicokinetics of PCBs.

Calibrant in Congener-Specific Genotoxicity and Structure-Activity Relationship (SAR) Studies

2,2',5-Trichlorobiphenyl (PCB 18) exhibits a distinct, intermediate mutagenic potency in human CYP2E1-expressing cell lines, differentiating it from both less and more potent tri- and tetra-chlorobiphenyl analogs [4]. This specific position on the activity spectrum makes it a necessary compound for constructing congener-specific SAR models and for investigating the role of specific chlorine substitution patterns in CYP-mediated genotoxicity.

Internal Standard for Method Development and Validation in GC-MS Analysis

The well-defined physicochemical properties and availability as a high-purity certified reference material make 2,2',5-Trichlorobiphenyl (PCB 18) an excellent candidate for use as an internal standard or calibration check compound in gas chromatography-mass spectrometry (GC-MS) method development for PCB analysis . Its specific retention time and mass spectrum provide a reliable benchmark for method performance and analyte identification.

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